![molecular formula C9H16N4 B13214840 2-[1-Methyl-3-(1H-pyrazol-1-yl)azetidin-3-yl]ethan-1-amine](/img/structure/B13214840.png)
2-[1-Methyl-3-(1H-pyrazol-1-yl)azetidin-3-yl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-Methyl-3-(1H-pyrazol-1-yl)azetidin-3-yl]ethan-1-amine is a compound that features a pyrazole ring and an azetidine ring. The presence of these heterocyclic structures makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-Methyl-3-(1H-pyrazol-1-yl)azetidin-3-yl]ethan-1-amine typically involves the reaction of 1-methyl-1H-pyrazole with azetidine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or rhodium complexes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-[1-Methyl-3-(1H-pyrazol-1-yl)azetidin-3-yl]ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[1-Methyl-3-(1H-pyrazol-1-yl)azetidin-3-yl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-Methyl-3-(1H-pyrazol-1-yl)azetidin-3-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
- 1-[2-(1-Methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea
Uniqueness
2-[1-Methyl-3-(1H-pyrazol-1-yl)azetidin-3-yl]ethan-1-amine is unique due to its combination of pyrazole and azetidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C9H16N4 |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-(1-methyl-3-pyrazol-1-ylazetidin-3-yl)ethanamine |
InChI |
InChI=1S/C9H16N4/c1-12-7-9(8-12,3-4-10)13-6-2-5-11-13/h2,5-6H,3-4,7-8,10H2,1H3 |
InChI Key |
LRHHFIDOQCFFOP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C1)(CCN)N2C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


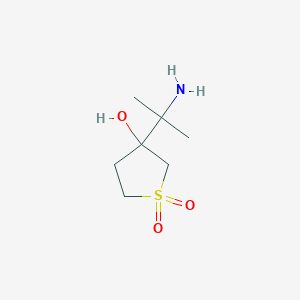
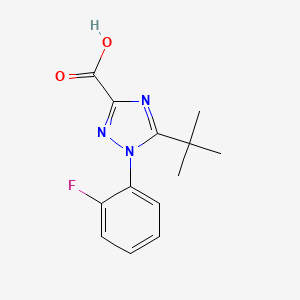
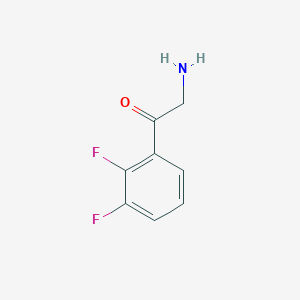
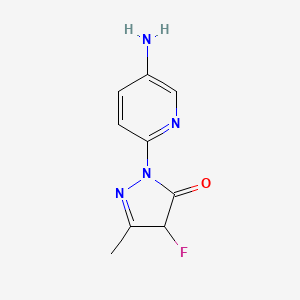
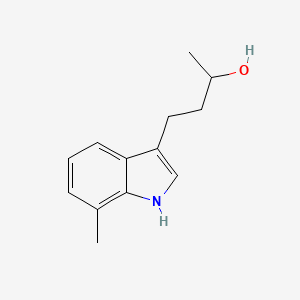
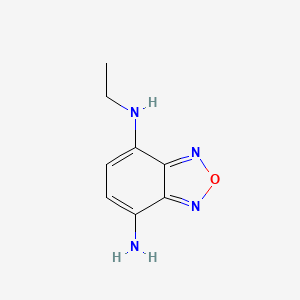
![(3-Methylbutan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine](/img/structure/B13214811.png)
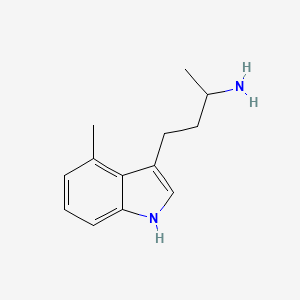
![2-[(butylamino)methyl]quinazolin-4(3H)-one](/img/structure/B13214822.png)

methanol](/img/structure/B13214832.png)
![tert-Butyl 2-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}pyrrolidine-1-carboxylate](/img/structure/B13214848.png)
![2-[4-Methyl-5-oxo-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride](/img/structure/B13214855.png)
![4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B13214860.png)
